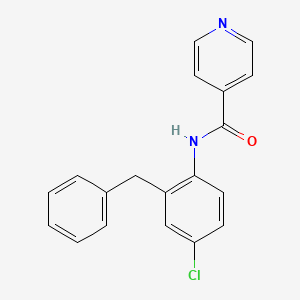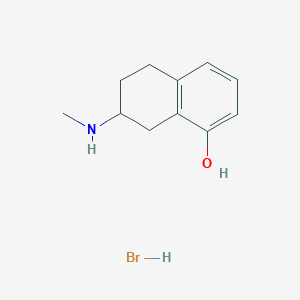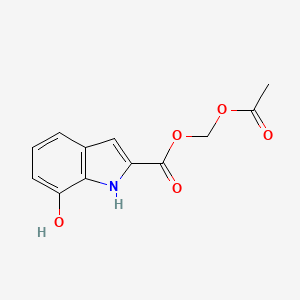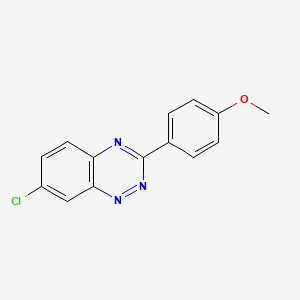
7-Chloro-3-(4-methoxyphenyl)-1,2,4-benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(4-methoxyphenyl)-1,2,4-benzotriazine is a heterocyclic compound that belongs to the benzotriazine family This compound is characterized by the presence of a chloro group at the 7th position and a methoxyphenyl group at the 3rd position on the benzotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-methoxyphenyl)-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized using sodium azide to yield the desired benzotriazine compound. The reaction conditions often include the use of organic solvents such as chloroform or dichloromethane and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(4-methoxyphenyl)-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced benzotriazine derivatives.
Substitution: Formation of substituted benzotriazine compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(4-methoxyphenyl)-1,2,4-benzotriazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the presence of the chloro and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,4-benzotriazine: Lacks the methoxyphenyl group, which may result in different biological activities and properties.
3-(4-Methoxyphenyl)-1,2,4-benzotriazine: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.
7-Bromo-3-(4-methoxyphenyl)-1,2,4-benzotriazine: Similar structure with a bromo group instead of a chloro group, which may influence its chemical reactivity and biological activity.
Uniqueness
7-Chloro-3-(4-methoxyphenyl)-1,2,4-benzotriazine is unique due to the presence of both the chloro and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups may enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
81817-22-3 |
|---|---|
Molecular Formula |
C14H10ClN3O |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
7-chloro-3-(4-methoxyphenyl)-1,2,4-benzotriazine |
InChI |
InChI=1S/C14H10ClN3O/c1-19-11-5-2-9(3-6-11)14-16-12-7-4-10(15)8-13(12)17-18-14/h2-8H,1H3 |
InChI Key |
AZLHOWUWDOAXEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


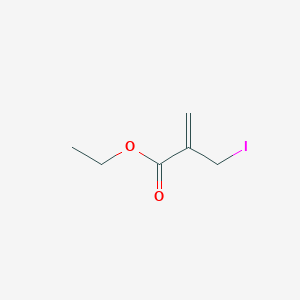
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
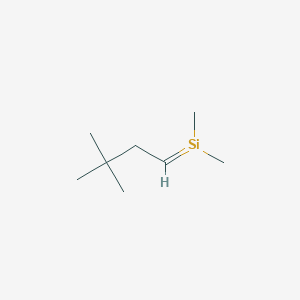

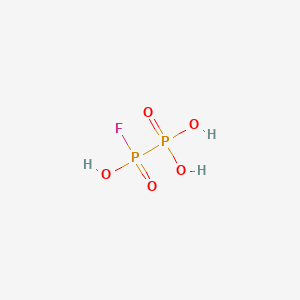
![Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate](/img/structure/B14416643.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)
![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)


